molecular formula C17H17NO2 B10844703 5-Carbazol-9-yl-pentanoic acid

5-Carbazol-9-yl-pentanoic acid

Cat. No.: B10844703
M. Wt: 267.32 g/mol
InChI Key: YEPJVQJMLQBLOE-UHFFFAOYSA-N
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Description

5-Carbazol-9-yl-pentanoic acid: is an organic compound with the molecular formula C17H17NO2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make this compound a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbazol-9-yl-pentanoic acid typically involves the reaction of carbazole with a suitable pentanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where carbazole reacts with a pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Carbazol-9-yl-pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 5-Carbazol-9-yl-pentanoic acid is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structure allows for the creation of materials with specific optoelectronic properties .

Biology: In biological research, derivatives of this compound are studied for their potential as therapeutic agents. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties .

Medicine: The compound and its derivatives are explored for their potential use in drug development. Their ability to interact with biological targets makes them candidates for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-Carbazol-9-yl-pentanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

For example, in anti-cancer research, the compound may inhibit the activity of specific enzymes involved in cell proliferation, leading to reduced tumor growth. In optoelectronic applications, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its function in devices like OLEDs and photovoltaic cells .

Comparison with Similar Compounds

Uniqueness: 5-Carbazol-9-yl-pentanoic acid stands out due to its specific structure, which combines the properties of carbazole with the functional group of pentanoic acid. This combination allows for unique interactions and applications in both biological and industrial fields .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-carbazol-9-ylpentanoic acid

InChI

InChI=1S/C17H17NO2/c19-17(20)11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,19,20)

InChI Key

YEPJVQJMLQBLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCC(=O)O

Origin of Product

United States

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